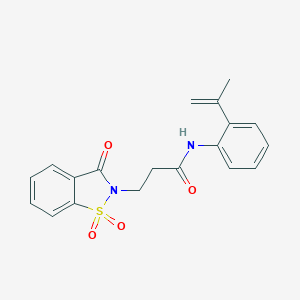![molecular formula C23H24N2O5S B301765 Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301765.png)
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor of Rac GTPase. Rac GTPase is a protein that plays a role in cell motility, cytoskeletal reorganization, and cell division. EHT 1864 has been shown to inhibit the activity of Rac GTPase, which has potential implications in cancer research and other diseases.
Wirkmechanismus
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibits the activity of Rac GTPase by binding to its active site. Rac GTPase is a protein that helps to regulate the actin cytoskeleton, which is involved in cell motility and cell division. By inhibiting Rac GTPase activity, this compound 1864 can affect these processes and potentially inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects, including the inhibition of Rac GTPase activity, the inhibition of breast cancer cell growth and migration, and the inhibition of melanoma cell invasion and metastasis. Additionally, this compound 1864 has been shown to have no significant toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in lab experiments is its specificity for Rac GTPase inhibition. This allows researchers to investigate the role of Rac GTPase in various cellular processes without affecting other related proteins. However, one limitation of using this compound 1864 is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in scientific research. One potential direction is the investigation of its role in other types of cancer, such as lung cancer or prostate cancer. Another potential direction is the investigation of its role in other cellular processes, such as cell division or apoptosis. Additionally, future research could focus on developing more soluble forms of this compound 1864 for use in experiments.
Synthesemethoden
The synthesis of Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 involves several steps, including the reaction of 4-amino benzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This is followed by the reaction of ethyl 4-aminobenzoate with 2-mercaptoethanol and triethylamine to form ethyl 4-(2-hydroxyethylthio)benzoate. The final step involves the reaction of ethyl 4-(2-hydroxyethylthio)benzoate with 5-(3-ethoxy-4-hydroxybenzylidene)-2-ethyl-4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid to form this compound 1864.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been used in several scientific studies to investigate the role of Rac GTPase in cancer and other diseases. For example, one study found that this compound 1864 inhibited the growth and migration of breast cancer cells by inhibiting Rac GTPase activity. Another study found that this compound 1864 inhibited the invasion and metastasis of melanoma cells by inhibiting Rac GTPase activity.
Eigenschaften
Molekularformel |
C23H24N2O5S |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
ethyl 4-[[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O5S/c1-4-25-21(27)20(14-15-7-12-18(26)19(13-15)29-5-2)31-23(25)24-17-10-8-16(9-11-17)22(28)30-6-3/h7-14,26H,4-6H2,1-3H3/b20-14+,24-23? |
InChI-Schlüssel |
NWKVQUNSCOJKJS-ZOAXWHFDSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OCC)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301682.png)
![6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
![6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301690.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![N,N-dibenzyl-2-[2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301704.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301705.png)